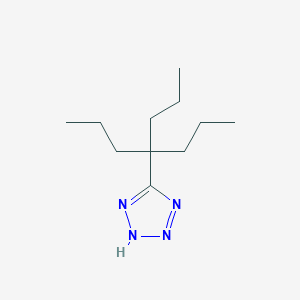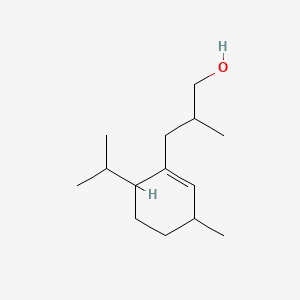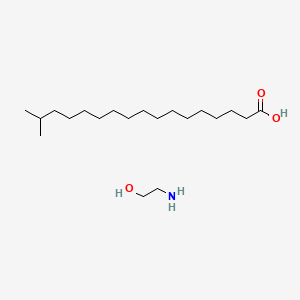
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is a chemical compound with the molecular formula C9H14BrN2O15P3.4Li and a molecular weight of 586.77 g/mol. This compound is a derivative of uridine triphosphate, where a bromine atom is substituted at the 5-position of the uridine base. It is commonly used in biochemical and pharmaceutical research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt typically involves the phosphorylation of 5-bromouridine. The process includes the following steps:
Bromination: Uridine is brominated at the 5-position using bromine or a brominating agent.
Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Lithium Salt Formation: The final step involves the conversion of the phosphorylated product to its tetralithium salt form by treating it with lithium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated purification systems.
化学反応の分析
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Phosphorylation/Dephosphorylation: Reagents like ATP, ADP, and specific kinases or phosphatases are used.
Hydrolysis: Conditions include acidic or basic environments, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Hydrolysis: Products include uridine monophosphate and inorganic phosphate.
科学的研究の応用
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical assays.
作用機序
The compound exerts its effects primarily through interactions with nucleotide receptors and enzymes. It acts as a substrate for various kinases and phosphatases, influencing nucleotide metabolism and signaling pathways. The bromine substitution at the 5-position enhances its binding affinity and specificity for certain molecular targets, such as P2Y receptors .
類似化合物との比較
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate), 4-thio-, tetralithium salt: Similar structure but with a sulfur atom at the 4-position instead of bromine.
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt: Similar structure but with a deoxyribose sugar instead of ribose.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-, tetralithium salt is unique due to its bromine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it a valuable tool in biochemical and pharmaceutical research.
特性
CAS番号 |
93882-11-2 |
|---|---|
分子式 |
C9H10BrLi4N2O15P3 |
分子量 |
586.9 g/mol |
IUPAC名 |
tetralithium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3.4Li/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1 |
InChIキー |
HXXSHFKMXFTEJG-JFSFQOOPSA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


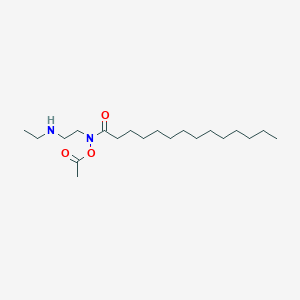

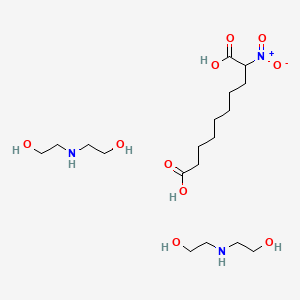
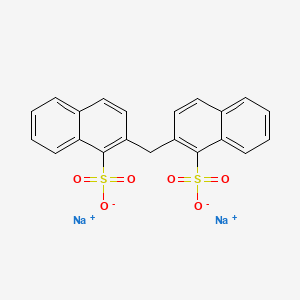
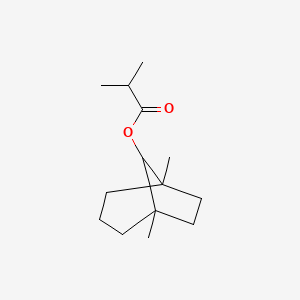
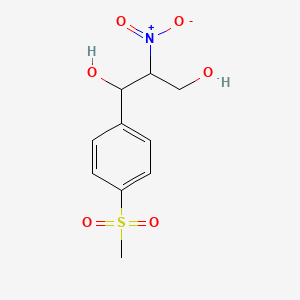
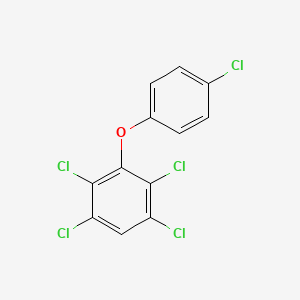

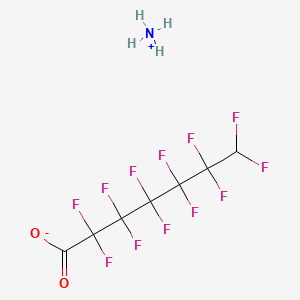
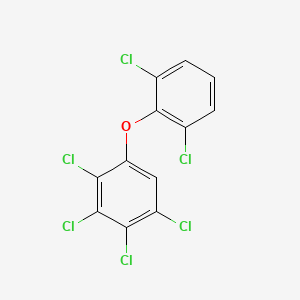
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
